molecular formula C₁₃₀H₂₂₀N₄₄O₄₀ B549651 L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide CAS No. 108153-74-8

L-Histidyl-L-seryl-L-a-aspartylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-a-glutamyl-L-leucyl-L-seryl-L-arginyl-L-leucyl-L-arginyl-L-a-glutamylglycyl-L-alanyl-L-arginyl-L-leucyl-L-glutaminyl-L-arginyl-L-leucyl-L-leucyl-L-glutaminylglycyl-L-leucyl-L-valinamide

Cat. No.: B549651
CAS No.: 108153-74-8
M. Wt: 3039.4 g/mol
InChI Key: OWMZNFCDEHGFEP-NFBCVYDUSA-N
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Description

Secretin is a hormone that regulates water homeostasis throughout the body and influences the environment of the duodenum by regulating secretions in the stomach, pancreas, and liver . It is a peptide hormone produced in the S cells of the duodenum, which are located in the intestinal glands . In humans, the secretin peptide is encoded by the SCT gene . Secretin helps regulate the pH of the duodenum by inhibiting the secretion of gastric acid from the parietal cells of the stomach and stimulating the production of bicarbonate from the ductal cells of the pancreas .


Synthesis Analysis

Human secretin is synthesized as a pre-propeptide of 121 amino acid residues, containing a signal peptide (residues 1-18), propeptide (19-26), secretin (28-54), and propeptide (58-121). This pre-propeptide is cleaved from both ends to achieve the active peptide of 27 amino acid residues .


Molecular Structure Analysis

Secretin is initially synthesized as a 120 amino acid precursor protein known as prosecretin. This precursor contains an N-terminal signal peptide, spacer, secretin itself (residues 28–54), and a 72-amino acid C-terminal peptide .


Chemical Reactions Analysis

The main action of secretin is to stimulate the pancreas to secrete pancreatic juice for pH regulation in the small intestines . Secretin is also responsible for body fluid homeostasis and bile production . Although it is a gastrointestinal hormone, secretin is also considered a neuropeptide hormone since it is also expressed in the central nervous system .


Physical and Chemical Properties Analysis

Secretin is a peptide hormone consisting of 27 amino acids . It has a chemical formula of C130H220N44O39 and an average weight of 3039.44 Da .

Scientific Research Applications

Neurotransmitter Functions

Secretin, initially recognized as a hormone, has significant implications in the neurological realm. A study by Yung et al. (2001) highlights secretin's role in modulating GABAergic afferent activity in the rat cerebellar cortex, suggesting its potential as a retrograde messenger in the brain (Yung et al., 2001).

Evolutionary Biology

Research into the evolutionary biology of secretin reveals its conservation in mammals and presence in nonmammalian tetrapods. Tam et al. (2014) explored the evolutionary trajectory of secretin and its receptors, providing insights into its diverse biological roles (Tam et al., 2014).

Gastrointestinal Functions

The role of secretin in gastrointestinal physiology is well-established. Chey and Chang (2003) detailed the hormone's regulation of pancreatic secretion, gastric acid secretion, and motility, while also noting the importance of neurohormonal interactions in its release and action (Chey & Chang, 2003).

Receptor Structure and Drug Discovery

The structure of the secretin receptor, essential for drug discovery, was elucidated by Fukuhara et al. (2020). Their findings on the secretin receptor's architecture provide a foundation for developing therapeutic agents targeting this receptor (Fukuhara et al., 2020).

Therapeutic Applications in Autism

Secretin's potential therapeutic applications in autism have been explored, with mixed results. Studies like those by Esch and Carr (2004) and Carey et al. (2002) examined secretin's effects on behavior in autistic children but found limited efficacy (Esch & Carr, 2004); (Carey et al., 2002).

Behavioral Influence in Mice

Studies on mice, like those conducted by Heinzlmann et al. (2012), have demonstrated that secretin can influence motor behavior, hinting at its broader neurological implications (Heinzlmann et al., 2012).

Gene Structure and Expression

The structure and expression of the human secretin gene were detailed by Whitmore et al. (2000), providing valuable insights into its biological roles beyond the gastrointestinal system (Whitmore et al., 2000).

Pleiotropic Hormonal Effects

Secretin's diverse or pleiotropic effects have been reviewed, emphasizing its roles in various physiological processes. Chu et al. (2006) and Gandhi et al. (2002) discussed its functions in the gastrointestinal tract, brain, and even in the cardiovascular system (Chu et al., 2006); (Gandhi et al., 2002).

Secretin in Neurological Disorders

Research has also been directed towards understanding secretin's role in neurological disorders. Nishijima et al. (2006) created secretin receptor-deficient mice, finding significant behavioral and synaptic plasticity implications, suggesting its importance in social behavior and cognitive functions (Nishijima et al., 2006).

Metabolic Regulation

Secretin's role in metabolic regulation, particularly in the hypothalamus, has been studied by Sekar and Chow (2013), shedding light on its potential as a therapeutic target for metabolic disorders (Sekar & Chow, 2013).

Mechanism of Action

Target of Action

Secretin human, a gastrointestinal peptide hormone, primarily targets the pancreas and the liver . It is produced from the enterochromaffin cells in the duodenum . The hormone is also expressed in the central nervous system, making it a neuropeptide hormone .

Mode of Action

The main action of secretin is to stimulate the pancreas to secrete pancreatic juice for pH regulation in the small intestines . It also plays a role in body fluid homeostasis and bile production . Secretin acts on these organs to stimulate the secretion of digestive enzymes and bicarbonate ions, which aid in the digestion and neutralization of acidic chyme .

Biochemical Pathways

Secretin primarily functions to neutralize the pH in the duodenum, allowing digestive enzymes from the pancreas (e.g., pancreatic amylase and pancreatic lipase) to function optimally . It also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct, protecting it from bile acids by controlling the pH and promoting the flow in the duct .

Pharmacokinetics

In clinical trials, intravenous administration of synthetic human secretin stimulated the exocrine pancreas to promote juice and bicarbonate secretion, with variable responses depending on the pancreatic function of the individual .

Result of Action

The result of secretin’s action is the stimulation of pancreatic and gastric secretions to aid in the diagnosis of pancreatic exocrine dysfunction and the diagnosis of gastrinoma . It facilitates the identification of the ampulla of Vater and accessory papilla during endoscopic retrograde cholangiopancreatography (ERCP) .

Action Environment

Secretin is a hormone that regulates water homeostasis throughout the body and influences the environment of the duodenum by regulating secretions in the stomach, pancreas, and liver . It is a peptide hormone produced in the S cells of the duodenum, which are located in the intestinal glands . The hormone is also expressed in various brain regions from the cerebral cortex, hippocampus, hypothalamus to cerebellum .

Safety and Hazards

In acute toxicity studies with mice and rabbits, a dose of 20 μg/kg of synthetic human secretin was not lethal with no clinical symptoms of toxicity .

Future Directions

There is mounting evidence regarding the pleiotropic beneficial effects of secretin on whole-body homeostasis . In this review, it is discussed that secretin may have a role in the treatment of obesity . The gastrointestinal hormone secretin may have potential in future weight loss strategies .

Biochemical Analysis

Biochemical Properties

Secretin human is involved in several biochemical reactions, primarily through its interaction with the secretin receptor, a class B G protein-coupled receptor. Upon binding to the secretin receptor, secretin human activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the stimulation of bicarbonate secretion from the pancreas, bile ducts, and Brunner’s glands. Secretin human also interacts with other biomolecules, such as the sodium-hydrogen exchanger and the cystic fibrosis transmembrane conductance regulator, to facilitate its physiological effects .

Cellular Effects

Secretin human exerts various effects on different cell types and cellular processes. In pancreatic acinar cells, secretin human stimulates the secretion of bicarbonate and water, which helps neutralize the acidic chyme in the small intestine. In hepatocytes, secretin human promotes bile secretion, aiding in the digestion and absorption of fats. Additionally, secretin human influences cell signaling pathways, such as the cAMP-dependent protein kinase pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of secretin human involves its binding to the secretin receptor on the cell surface. This binding induces a conformational change in the receptor, activating the associated G protein. The activated G protein then stimulates adenylate cyclase, increasing cAMP levels. Elevated cAMP activates protein kinase A, which phosphorylates various target proteins, leading to the physiological effects of secretin human. These effects include enzyme activation, changes in gene expression, and modulation of ion transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of secretin human can vary over time. Secretin human is relatively stable under physiological conditions but can be degraded by proteolytic enzymes. Long-term studies have shown that secretin human can have sustained effects on cellular function, such as prolonged stimulation of bicarbonate secretion and modulation of gene expression. The stability and degradation of secretin human can influence its long-term efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of secretin human can vary with different dosages in animal models. At low doses, secretin human primarily stimulates bicarbonate secretion and bile production. At higher doses, secretin human can have additional effects, such as modulation of gastric acid secretion and influence on gastrointestinal motility. High doses of secretin human may also lead to adverse effects, such as nausea and vomiting, indicating a threshold for its therapeutic use .

Metabolic Pathways

Secretin human is involved in several metabolic pathways, primarily related to the regulation of bicarbonate and bile secretion. It interacts with enzymes such as adenylate cyclase and protein kinase A to modulate cAMP levels and downstream signaling pathways. Secretin human also affects metabolic flux by influencing the activity of ion transporters and channels, such as the sodium-hydrogen exchanger and the cystic fibrosis transmembrane conductance regulator .

Transport and Distribution

Secretin human is transported and distributed within cells and tissues through its interaction with the secretin receptor. Upon binding to the receptor, secretin human is internalized and transported to various cellular compartments. It can also interact with binding proteins and transporters, such as albumin and the sodium-hydrogen exchanger, to facilitate its distribution and localization within tissues .

Subcellular Localization

The subcellular localization of secretin human is primarily determined by its interaction with the secretin receptor and subsequent internalization. Secretin human can be localized to various cellular compartments, including the plasma membrane, endosomes, and lysosomes. Post-translational modifications, such as phosphorylation, can also influence the targeting and activity of secretin human within specific cellular compartments .

Properties

IUPAC Name

(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H220N44O40/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t67-,68+,69+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZNFCDEHGFEP-NFBCVYDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C130H220N44O40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026608
Record name Synthetic human secretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3039.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108153-74-8
Record name Secretin human [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108153748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Synthetic human secretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the primary effects of Secretin human within the digestive system?

A1: Secretin human, a synthetic version of the naturally occurring peptide hormone secretin, plays a crucial role in regulating digestive processes. When secreted by S-cells in the small intestine, it primarily targets the pancreas and bile duct. [] Secretin stimulates pancreatic acinar and ductal epithelial cells to release bicarbonate-rich fluids into the duodenum. [] This bicarbonate neutralizes the acidity of chyme (partially digested food) entering the duodenum from the stomach, creating a more favorable pH environment for intestinal enzymes. [] Furthermore, secretin promotes pepsin secretion in the stomach and bile production in the liver, further aiding in digestion within the duodenum. []

Q2: How does Secretin human interact with its target cells to exert its effects?

A2: While the provided abstracts don't delve into the specific molecular mechanisms of Secretin human binding and downstream signaling, research indicates that it interacts with the secretin receptor. This receptor, a member of the G protein-coupled receptor family, is primarily found on pancreatic ductal cells, among other locations. Upon binding Secretin human, the receptor activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This cAMP surge triggers a cascade of events, ultimately culminating in the secretion of bicarbonate-rich fluids from pancreatic ductal cells. []

Q3: Has Secretin human been researched for its potential impact on other physiological processes beyond digestion?

A3: Yes, research suggests that secretin and its related peptides may play a role in ocular growth and the development of myopia. For instance, studies in chicks have shown that glucagon and oxyntomodulin, peptides within the same family as secretin, can inhibit the development of form-deprivation myopia. [] This effect appears to be mediated by receptors selective for glucagon and oxyntomodulin, suggesting a potential role for these peptides in regulating eye growth. []

Q4: Do any other gastrointestinal peptides exhibit direct lipolytic activity on human adipocytes?

A4: Research suggests that various gastrointestinal peptides, including vasoactive intestinal polypeptide, glucagon, secretin human, gastrin I, gastrin-releasing polypeptide, gastric inhibitory polypeptide, pancreatic polypeptide, motilin, bombesin, neurotensin, C-peptide, and cholecystokinin, do not significantly stimulate lipolysis in human adipocytes. [] This finding implies that the potential involvement of these hormones in obesity in humans might not be through a direct lipolytic effect on adipocytes. []

Q5: Does Secretin human play a role in the endocrine function of Leydig cells?

A6: Research suggests that Leydig cells, the primary source of testosterone in males, produce and release Secretin human. [] This release is further stimulated by human chorionic gonadotropin (hCG). [] Interestingly, both Secretin human and vasoactive intestinal peptide (VIP) can stimulate cAMP production in Leydig cells, suggesting they might act through a common receptor. [] Additionally, Secretin human appears to potentiate the stimulatory effect of gonadotropins on testosterone production in Leydig cells, potentially by influencing LH receptor coupling functions. [] This implies a potential regulatory role for Secretin human in Leydig cell function.

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